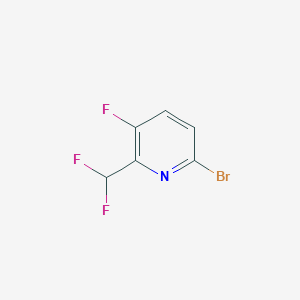

6-Bromo-2-(difluoromethyl)-3-fluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of bromine, fluorine, and difluoromethyl groups in the pyridine ring enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine typically involves halogenation reactions or metal-halogen exchange processes. One common method includes the bromination of 2-(difluoromethyl)-3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-(difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.

Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to yield corresponding fluorinated pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.

Coupling Reactions: Palladium catalysts, arylboronic acids, and suitable bases.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

- Substituted pyridines with various functional groups.

- Coupled products with extended aromatic systems.

- Reduced fluorinated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(difluoromethyl)-3-fluoropyridine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. For instance, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-6-(difluoromethyl)pyridine

- 3-Bromo-2-(difluoromethyl)pyridine

- 5-Bromo-2-(difluoromethyl)pyridine

- 6-Bromo-2-pyridinecarbonitrile

Comparison: 6-Bromo-2-(difluoromethyl)-3-fluoropyridine is unique due to the specific positioning of the bromine, fluorine, and difluoromethyl groups on the pyridine ring. This unique arrangement enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and versatility in chemical reactions .

Biologische Aktivität

Overview

6-Bromo-2-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This compound's unique structure, featuring bromine and difluoromethyl groups, positions it as a candidate for various biological applications, including anticancer activity and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₃BrF₂N

- CAS Number : 1806763-56-3

Anticancer Potential

Recent studies have indicated that fluorinated pyridines exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their efficacy against various cancer cell lines. Research has shown that derivatives of brominated pyridines can inhibit the growth of breast cancer cells, with some compounds demonstrating IC₅₀ values lower than traditional chemotherapeutics like Lapatinib .

Table 1: Anticancer Activity of Related Pyridine Compounds

| Compound | Cell Line | IC₅₀ (µM) | Comparison Drug | Comparison IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | AU-565 | TBD | Lapatinib | 0.48 |

| Similar Compound 9d | MDA-MB-231 | 1.54 | Lapatinib | 9.29 |

| Compound 13a | HepG2 | 17.51 | Sorafenib | 19.33 |

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes crucial for cancer cell proliferation. Studies indicate that fluorinated compounds can interact with the active sites of enzymes, thereby blocking substrate access and inhibiting their activity. This interaction is vital for the development of targeted cancer therapies.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of various fluorinated pyridine derivatives on human breast cancer cell lines such as AU-565 and MDA-MB-231. Results indicated that certain derivatives exhibited superior cytotoxicity compared to established drugs, suggesting a promising avenue for further research .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how these compounds interact with target enzymes. The binding affinities and interaction patterns observed in these studies support the hypothesis that fluorinated pyridines can serve as effective enzyme inhibitors .

Research Findings

The synthesis of this compound has been reported using various methodologies, including electrophilic fluorination techniques . These synthetic routes are crucial for producing derivatives with tailored biological activities.

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that the incorporation of fluorine atoms enhances metabolic stability and lipophilicity, which are favorable traits for drug development.

Eigenschaften

IUPAC Name |

6-bromo-2-(difluoromethyl)-3-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDOBGOJLVDHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.